molecular formula C13H17F3N2 B1313421 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine CAS No. 66898-97-3

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine

Cat. No.: B1313421
CAS No.: 66898-97-3
M. Wt: 258.28 g/mol
InChI Key: BGXWETBTBPDHLX-UHFFFAOYSA-N
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Description

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine is an organic compound with the molecular formula C13H17F3N2. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a methylene bridge. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.

    Pexidartinib: Contains a trifluoromethyl group and is used in cancer treatment.

Uniqueness: 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine is unique due to its specific structural features, including the combination of a trifluoromethyl group with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18/h1-3,8,12H,4-7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWETBTBPDHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512381
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66898-97-3
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-ylcarbamic acid tert-butyl ester (2.5 g, 12.4 mmol), 3-(trifluoromethyl)benzyl bromide (1.7 ml, 11.3 mmol) and diisoproylethylamine (2.9 ml, 16.9 mmol) in dichloromethane (25 ml) was stirred at room temperature for 2 h. After this period, trifluoroacetic acid (32 ml) was added and the reaction mixture was stirred for a further 2 h. The solvent was evaporated in vacuo and a saturated solution of sodium carbonate was added. The mixture was extracted with dichloromethane and the separated organic layers were dried (Na2SO4), filtered, and the solvent evaporated in vacuo. The residue was purified by column chromatography (silica gel; 5-10% ammonia in methanol (7 M)/dichloromethane) to yield D6 (1.9 g, 60%) as a solid. C13H12F3N2 requires 258. Found 259 (MH+)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

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